(3-Methylphenyl)carbamyl chloride

Description

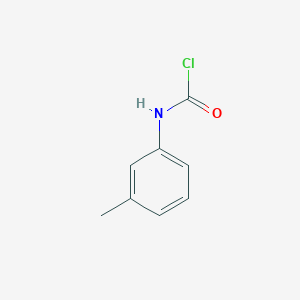

(3-Methylphenyl)carbamyl chloride is an aryl carbamyl chloride derivative characterized by a carbamoyl group (-NHCOCl) attached to a 3-methyl-substituted benzene ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of carbamate derivatives. For instance, carbamyl chlorides are employed in the synthesis of antitumor agents such as caged xanthones, where they react with phenolic hydroxyl groups under basic conditions (e.g., K₂CO₃) with catalytic DMAP, achieving yields of 50–70% . Structural characterization of such derivatives relies on techniques like ¹H/¹³C-NMR, IR spectroscopy, and high-resolution mass spectrometry .

Properties

CAS No. |

51028-34-3 |

|---|---|

Molecular Formula |

C8H8ClNO |

Molecular Weight |

169.61 g/mol |

IUPAC Name |

N-(3-methylphenyl)carbamoyl chloride |

InChI |

InChI=1S/C8H8ClNO/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H,10,11) |

InChI Key |

MQHNVGGXFWMGSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Tolylcarbamoyl chloride can be synthesized through the reaction of m-toluidine with phosgene. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent the hydrolysis of phosgene. The reaction proceeds as follows:

m-Toluidine+Phosgene→m-Tolylcarbamoyl chloride+Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of m-Tolylcarbamoyl chloride involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is conducted at controlled temperatures, typically between 0°C and 10°C, to minimize the formation of by-products. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: m-Tolylcarbamoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.

Hydrolysis: In the presence of water, it hydrolyzes to form m-toluidine and carbon dioxide.

Reduction: It can be reduced to m-toluidine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form ureas.

Alcohols: Requires the presence of a base such as pyridine to form carbamates.

Thiols: Reacts in the presence of a base to form thiocarbamates.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

m-Tolylcarbamoyl chloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In the preparation of enzyme inhibitors and other bioactive molecules.

Medicine: Used in the synthesis of drugs with potential therapeutic effects.

Industry: Employed in the production of polymers and other specialty chemicals

Mechanism of Action

The mechanism of action of m-Tolylcarbamoyl chloride involves its reactivity towards nucleophiles. The chlorine atom attached to the carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to form stable carbamate and urea linkages .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Effects on Reactivity and Stability

Methyl (3-Hydroxyphenyl)-carbamate

- Structure : Features a hydroxyl (-OH) group at the 3-position and a methyl carbamate (-OCO-NHCH₃) moiety.

- Unlike (3-methylphenyl)carbamyl chloride, it lacks electrophilic chloride, making it less reactive in nucleophilic acyl substitution.

Bis(trifluoromethyl)carbamyl Chloride

- Structure : Contains two electron-withdrawing trifluoromethyl (-CF₃) groups attached to the carbamyl nitrogen.

- Properties : Exhibits exceptional resistance to hydrolysis at room temperature but decomposes in basic or heated aqueous conditions. Unlike this compound, it undergoes pyrolysis to yield fluorinated amines (e.g., CF₃N:CF₃) .

- Synthesis: Prepared via electrochemical fluorination of dimethylaminocarbamyl chloride .

(3-Chlorophenyl)methyl Carbamimidothioate

- Structure : Substitutes the carbamyl chloride (-COCl) with a carbamimidothioate (-NH-C(=S)-NH₂) group and a 3-chlorophenyl moiety.

- Reactivity : The thioate group enhances nucleophilicity compared to carbamyl chlorides, enabling distinct reaction pathways (e.g., metal coordination in medicinal chemistry) .

3-(1-(Dimethylamino)ethyl)phenyl Dimethylcarbamate Hydrochloride

Functional Group Comparison: Carbamyl Chlorides vs. Sulfonyl Chlorides

Example : 2-(3-Methylphenyl)ethene-1-sulfonyl Chloride

- Reactivity : Sulfonyl chlorides (-SO₂Cl) are more electrophilic than carbamyl chlorides, favoring sulfonamide formation. In contrast, carbamyl chlorides are better suited for carbamate/urea synthesis .

- Applications : Sulfonyl chlorides are widely used in surfactants and polymers, whereas carbamyl chlorides are preferred in pharmaceutical derivatization .

Data Table: Key Properties of this compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.